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3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile

Catalog No.
S13375469
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)prop...

Product Name

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile

IUPAC Name

3-(3-methyl-5-oxo-1H-pyrazol-2-yl)propanenitrile

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c1-6-5-7(11)9-10(6)4-2-3-8/h5H,2,4H2,1H3,(H,9,11)

InChI Key

KBKATMNICLYLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN1CCC#N

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile is a chemical compound characterized by its unique pyrazole structure, which contributes to its potential biological activities. The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, and it features a propanenitrile group attached to a pyrazole moiety. The presence of the 5-methyl and 3-oxo functional groups enhances its reactivity and interaction with biological systems. This compound is often studied in the context of medicinal chemistry due to its diverse applications and biological significance.

Typical of nitriles and pyrazoles:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile, leading to the formation of amides or carboxylic acids upon hydrolysis.
  • Condensation Reactions: The carbonyl group in the pyrazole can react with various nucleophiles, leading to condensation products that may exhibit enhanced biological properties.
  • Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes under appropriate conditions, which can alter the compound's biological activity.

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile has shown potential biological activities in preliminary studies:

  • Antimicrobial Properties: Compounds containing pyrazole rings are known for their antimicrobial effects. This particular compound may exhibit similar properties due to its structural characteristics.
  • Anti-inflammatory Effects: Some derivatives of pyrazoles have been investigated for their anti-inflammatory activities, suggesting that this compound could also possess such effects.
  • Cytotoxicity: Initial tests may indicate cytotoxic effects against certain cancer cell lines, making it a candidate for further research in cancer therapeutics.

The synthesis of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves several key steps:

  • Formation of Pyrazole Ring: The initial step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
  • Introduction of Functional Groups: Subsequent reactions can introduce the methyl and nitrile groups. For instance, alkylation reactions or cyanation processes may be employed.
  • Purification: The crude product is usually purified through recrystallization or chromatography to obtain the desired compound in high purity.

This compound has potential applications across various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates for treating infections or inflammatory diseases.
  • Agricultural Chemicals: Due to its possible antimicrobial properties, it could be explored as a pesticide or fungicide.
  • Material Science: Pyrazole derivatives have been investigated for their use in creating novel materials with specific electronic properties.

Interaction studies are crucial for understanding how 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile interacts with biological targets:

  • Protein Binding Studies: These studies help determine how well the compound binds to target proteins, influencing its efficacy as a drug.
  • Receptor Interaction: Investigating how this compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile. Here are some notable examples:

Compound NameStructureUnique Features
5-Methylpyrazole5-MethylpyrazoleSimpler structure; used in agrochemicals.
4-Aminoantipyrine4-AminoantipyrineExhibits strong analgesic properties; used in pharmaceuticals.
1-Methylpyrazole1-MethylpyrazoleKnown for its role as a ligand in coordination chemistry.

Uniqueness

The uniqueness of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile lies in its combination of a nitrile group with a complex pyrazole structure, which may allow for distinct biological interactions and applications not found in simpler analogs. Its potential versatility in medicinal chemistry makes it an intriguing subject for further research and development.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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